molecular formula C13H21NO B2622852 [(2,3-Dimethylphenyl)methyl](3-methoxypropyl)amine CAS No. 1249935-34-9

[(2,3-Dimethylphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B2622852
CAS No.: 1249935-34-9
M. Wt: 207.317
InChI Key: SDPYMMGRGHETMX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties (2,3-Dimethylphenyl)methylamine is a secondary amine featuring a (2,3-dimethylphenyl)methyl group attached to a 3-methoxypropyl chain. The molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol (estimated based on analogs in and ).

For example, phenoxyalkylamines are synthesized by reacting haloalkanes with amines in solvents like tetrahydrofuran (THF) or methanol . A similar approach could involve reacting (2,3-dimethylphenyl)methylamine with 3-methoxypropyl bromide.

Applications Compounds with arylalkylamine scaffolds are frequently used in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-6-4-7-13(12(11)2)10-14-8-5-9-15-3/h4,6-7,14H,5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPYMMGRGHETMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents on Aromatic Ring Alkyl Chain Features Key Applications/Properties References
(2,3-Dimethylphenyl)methylamine C₁₃H₂₁NO 2,3-dimethylphenyl 3-methoxypropyl Intermediate in bioactive molecules (inferred)
(3,4-Dimethylphenyl)methylamine C₁₃H₂₁NO 3,4-dimethylphenyl 3-methoxypropyl Supplier-listed isomer; similar lipophilicity
[(2,3-Dimethylphenyl)methyl][3-(imidazolyl)propyl]amine C₁₅H₂₁N₃ 2,3-dimethylphenyl 3-(1H-imidazol-1-yl)propyl Enhanced hydrogen-bonding capacity
(3,4-Dichlorophenyl)methylamine C₁₁H₁₅Cl₂NO 3,4-dichlorophenyl 3-methoxypropyl Higher polarity due to Cl substituents
(2-Methoxyethyl)(3-phenylpropyl)amine C₁₂H₁₉NO Phenyl (non-methylated) 2-methoxyethyl Lower steric hindrance; simpler structure

Key Comparisons

Replacing methyl groups with chlorine (as in ) enhances polarity and electron-withdrawing effects, which could improve solubility in polar solvents but reduce membrane permeability .

Functional Group Modifications Substituting the 3-methoxypropyl chain with a 3-(imidazolyl)propyl group () introduces a heterocyclic ring, enabling hydrogen bonding and metal coordination, which are critical in enzyme inhibition .

Synthetic Accessibility

  • The target compound’s synthesis likely mirrors methods for (3,4-dichlorophenyl)methylamine (), requiring halide intermediates and amine alkylation .
  • In contrast, imidazole-containing analogs () may require additional steps for heterocycle introduction, increasing synthetic complexity .

Biological and Industrial Relevance

  • Analogs in and (e.g., metalaxyl, benalaxyl) demonstrate that arylalkylamines are key agrochemical intermediates, with substituents dictating herbicidal activity .
  • The 3-methoxypropyl chain in the target compound may enhance solubility compared to purely hydrophobic analogs, making it suitable for formulations requiring aqueous compatibility .

Research Findings and Data

Table 2: Physicochemical Properties (Estimated)

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
(2,3-Dimethylphenyl)methylamine 207.31 2.8 1.2
(3,4-Dichlorophenyl)methylamine 248.15 3.5 0.3
(2-Methoxyethyl)(3-phenylpropyl)amine 193.29 2.2 2.5
  • LogP Trends : Chlorine substituents increase lipophilicity (higher LogP), while methoxy groups moderately enhance solubility .
  • Safety : Methyl(2-methylpropyl)amine () requires skin/eye protection, suggesting similar precautions for the target compound due to amine reactivity .

Biological Activity

(2,3-Dimethylphenyl)methylamine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects based on diverse research findings.

The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with 3-methoxypropylamine. This compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it versatile in organic synthesis. The following table summarizes its chemical properties:

PropertyDescription
Molecular Formula C13H21NO
IUPAC Name N-[(2,3-dimethylphenyl)methyl]-3-methoxypropan-1-amine
CAS Number 1249935-34-9
InChI Key InChI=1S/C13H21NO/c1-11-6-4-7-13(12(11)2)10-14-8-5-9-15-3/h4,6-7,14H,5,8-10H2,1-3H3

(2,3-Dimethylphenyl)methylamine acts primarily as a ligand for various receptors and enzymes. Its interaction with these molecular targets modulates their activity, leading to diverse biological effects. The precise pathways involved are still under investigation; however, preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.

Biological Activities

The biological activities of (2,3-Dimethylphenyl)methylamine include:

  • Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter release and uptake in neuronal cultures.
  • Antioxidant Properties : Preliminary data indicate that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
  • Antimicrobial Effects : Some studies suggest that it possesses antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to (2,3-Dimethylphenyl)methylamine:

  • A study published in PubMed investigated the synthesis and biological activities of similar amines and found promising results regarding their efficacy in modulating biological processes .
  • Research on related compounds revealed that modifications in the alkyl chain or phenyl ring significantly influenced their biological activity, suggesting structure-activity relationships that could be further explored .

Comparative Analysis

To better understand the unique properties of (2,3-Dimethylphenyl)methylamine, it can be compared with structurally similar compounds:

CompoundKey DifferencesBiological Activity
(2,4-Dimethylphenyl)methylamineDifferent substitution pattern on the phenyl ringVaries in receptor binding affinity
(2,3-Dimethylphenyl)methylamineSimilar structure but different alkyl chainExhibits distinct pharmacological profiles

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